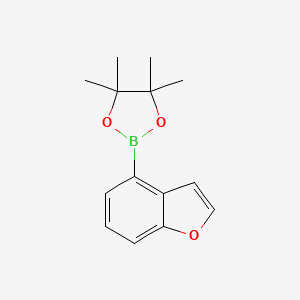
1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. The compound is also known as Indolicidin, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses.
Applications De Recherche Scientifique
Crystallographic Studies
Urea derivatives have been studied for their crystal structures, providing insights into molecular conformation and stabilization mechanisms through hydrogen bonding. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea shows classic tricyclic hydrophenanthrene structure with unique conformations stabilized by intermolecule hydrogen bonds (Xiaoping Rao et al., 2010).
Polymer Chemistry
In polymer science, isopropyl alcohol, a component related to the compound , has been used as a solvent in the synthesis of silicone–urea copolymers, highlighting the role of urea derivatives in developing materials with specific mechanical properties (E. Yilgor et al., 2003).
Green Chemistry
Urea derivatives have been explored as safer substitutes for hazardous chemicals in chemical synthesis. For example, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes for arylsulfonyl isocyanates, showing the potential of urea derivatives in safer chemical processes (F. Sa̧czewski et al., 2006).
Molecular Recognition
Research on substituted phenyl urea and thiourea silatranes has demonstrated their application in anion recognition, where their structure and electronic properties affect their binding affinity to various anions, illustrating the utility of urea derivatives in sensing applications (Gurjaspreet Singh et al., 2016).
Energetic Materials
Studies on the synthesis and properties of trinitroprop-2-yl urea derivatives have explored their potential as high energetic materials, focusing on their synthesis, characterization, and energetic properties, which is crucial for the development of novel explosives or propellants (Quirin J. Axthammer et al., 2016).
Mécanisme D'action
Target of Action
Indole-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Research has shown that similar indole-based compounds can induce a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Result of Action
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)16-15(19)17-13-10-18(8-9-20-3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKDSVSPRDDONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)
![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)
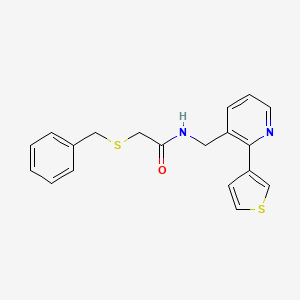
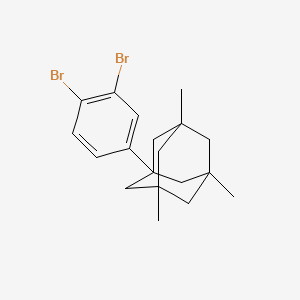
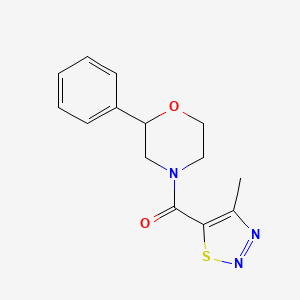
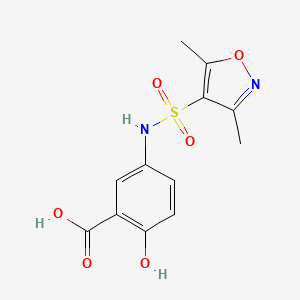
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
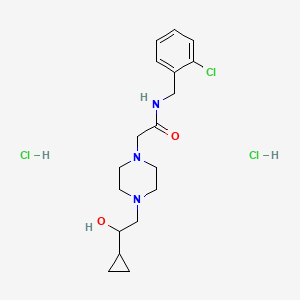
![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
